molecular formula C14H22N4O3S B2958631 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide CAS No. 2034258-58-5

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide

Cat. No.: B2958631
CAS No.: 2034258-58-5
M. Wt: 326.42
InChI Key: ACTOYRCIOCRKGV-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a methylsulfonyl group at the piperidine nitrogen and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety at the amide nitrogen. The saturated pyrazolo-pyridine ring system likely enhances metabolic stability compared to fully aromatic analogs, while the methylsulfonyl group may improve solubility and target binding affinity.

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-22(20,21)17-7-3-11(4-8-17)14(19)16-12-5-9-18-13(10-12)2-6-15-18/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOYRCIOCRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the carboxamide: This final step involves the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets:

  • Antidepressant Activity : Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in treating depression and anxiety disorders .
  • Anticancer Properties : Some studies suggest that the compound could inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis, making it a potential lead compound in cancer therapeutics .

Pharmacology

Pharmacological studies have demonstrated that this compound may possess various bioactive properties:

  • Neuroprotective Effects : The tetrahydropyrazolo structure is associated with neuroprotective effects against oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Pain Management : Preliminary studies suggest that the compound may have analgesic properties. It could provide relief from chronic pain conditions by acting on specific pain pathways in the central nervous system .

Neurobiology

In neurobiological research, the compound's interactions with neurotransmitter receptors are of particular interest:

  • Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood and behavior. This interaction is vital for understanding its potential use as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models.
Anticancer PropertiesInhibited proliferation of breast cancer cells in vitro; further studies needed for validation.
Neuroprotective EffectsShowed protective effects against neuronal damage induced by oxidative stress.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core distinguishes it from related derivatives:

Substituent Effects

  • Methylsulfonyl Group : The sulfonamide moiety at the piperidine nitrogen contrasts with the Boc-protected amines in Šenica et al.’s (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines. Sulfonyl groups are stronger electron-withdrawing groups, which may modulate pKa and hydrogen-bonding capacity compared to carbamates or amines .
  • Piperidine-4-carboxamide vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazolo[1,5-a]pyrimidine Analogs
Aromaticity Partially saturated core (improved metabolic stability) Fully aromatic (higher planarity, prone to oxidation)
Solubility Enhanced by methylsulfonyl group Moderate (Boc-protected amines reduce solubility)
Synthetic Complexity High (stereoselective hydrogenation required) Moderate (diastereomer formation manageable via catalysis)
Structural Elucidation Requires advanced NMR and X-ray crystallography Primarily resolved via ¹H/¹³C NMR and MS

Research Findings and Implications

  • Biological Activity : While Šenica et al. focused on synthetic methodology, the target compound’s structural features align with kinase inhibitors (e.g., JAK/STAT inhibitors) where sulfonamide and carboxamide groups are critical for ATP-binding pocket interactions.
  • Metabolic Stability : The tetrahydropyridine core likely reduces CYP450-mediated metabolism compared to pyrimidine-based analogs, as seen in preclinical studies of similar scaffolds.
  • Stereochemical Purity : The 4:1 diastereomer ratio reported by Šenica et al. underscores the need for chiral resolution techniques (e.g., SFC chromatography) to isolate enantiopure forms of the target compound for pharmacological evaluation .

Biological Activity

The compound 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S with a molecular weight of 284.35 g/mol. The structure features a piperidine ring connected to a tetrahydropyrazolo moiety and a methylsulfonyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O₂S
Molecular Weight284.35 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. A study demonstrated that certain compounds within this class showed promising activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential utility in treating tuberculosis.

Anticancer Properties

Pyrazolo[1,5-a]pyridines have also been explored for their anticancer effects. Compounds in this class have shown selective inhibition of cancer cell lines through various mechanisms, including the inhibition of key kinases involved in tumor growth. For instance, derivatives have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in several cancer pathways .

Neuroprotective Effects

There is emerging evidence that pyrazolo derivatives may possess neuroprotective properties. In vitro studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of This compound may involve:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes critical for microbial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cellular stress responses.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against M. tuberculosis
AnticancerInhibition of CK1 and cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems

Case Study 1: Antitubercular Activity

In a recent study focusing on the synthesis and evaluation of substituted pyrazolo compounds, several derivatives were tested against Mycobacterium tuberculosis . Among them, one derivative exhibited an IC90 value indicating strong antitubercular activity without significant cytotoxicity towards human cells .

Case Study 2: Cancer Cell Inhibition

Another investigation evaluated the anticancer potential of pyrazolo derivatives against various cancer cell lines. The results indicated that specific modifications to the core structure enhanced selectivity and potency against cancer cells while minimizing toxicity to normal tissues .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling the pyrazolo[1,5-a]pyridine moiety with the methylsulfonyl-piperidine-carboxamide group. Key steps include:
  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product .
  • Characterization :
MethodPurposeKey ParametersReference
NMR Structural confirmationChemical shifts (δ ppm), splitting patterns
HPLC-MS Purity assessment and molecular weight verificationRetention time, m/z ratios
XRPD Crystallinity analysisDiffraction peaks, crystallite size
TGA/DSC Thermal stabilityDecomposition temperature, enthalpy changes

Q. How can computational chemistry optimize reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
  • Reaction path search : Use software like GRRM or Gaussian to identify low-energy intermediates and activation barriers .
  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection .
  • Feedback loops : Integrate experimental data (e.g., yields, selectivity) to refine computational models iteratively .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental results?

  • Methodological Answer : Discrepancies may arise from approximations in computational models (e.g., neglecting solvent dynamics). Strategies include:
  • Sensitivity analysis : Vary parameters (e.g., temperature, solvent polarity) in simulations to identify outliers .
  • Multi-scale modeling : Combine quantum mechanics (QM) for reactive sites with molecular mechanics (MM) for bulk solvent effects .
  • Statistical validation : Apply ANOVA or Bayesian inference to quantify uncertainty in computational vs. experimental data .

Q. What experimental design strategies minimize trial-and-error in optimizing synthetic yields?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically explore variables:
  • Factors : Catalyst loading, temperature, reaction time .
  • Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions .
  • Example workflow :

Screen variables via Plackett-Burman design.

Refine using Central Composite Design (CCD).

Validate predictions with confirmatory experiments .

Q. How to assess biological target engagement and selectivity?

  • Methodological Answer : Use a combination of in vitro and in silico approaches:
  • Kinase inhibition assays : Measure IC50 values against a panel of kinases (e.g., ADP-Glo™ assay) .
  • Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) .
  • Selectivity profiling : Compare affinity ratios between primary targets and off-targets (e.g., Kd ratios via SPR) .

Q. What advanced analytical techniques characterize degradation pathways under stress conditions?

  • Methodological Answer : Employ forced degradation studies with analytical monitoring:
  • Stressors : Heat (60°C), light (ICH Q1B), acidic/alkaline hydrolysis .
  • LC-HRMS : Identify degradation products via high-resolution mass fragmentation .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Methodological Notes

  • Data Integration : Cross-reference computational predictions (e.g., reaction barriers ) with experimental kinetics (e.g., rate constants) to validate mechanisms.
  • Quality Control : Implement orthogonal characterization (e.g., NMR + XRPD ) to ensure compound integrity.
  • Ethical Compliance : Adhere to lab safety protocols (e.g., chemical hygiene plans ) and data integrity standards (e.g., FAIR principles ).

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